Casoxin

Description

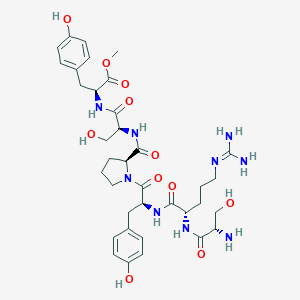

Structure

2D Structure

Properties

CAS No. |

105128-96-9 |

|---|---|

Molecular Formula |

C36H51N9O11 |

Molecular Weight |

785.8 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

RMHFWWLFHGLGEA-AQRCPPRCSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |

sequence |

SRYPSY |

Origin of Product |

United States |

Casoxin Family Characterization

Classification and Nomenclature of Casoxin Peptides

Casoxins are classified as food exorphins, a category of peptides with opioid-like activities or antagonistic properties, derived from food proteins. They function as opioid receptor ligands nih.govnih.govnih.govresearchgate.net. The family includes several distinct peptides, notably this compound A, this compound B, this compound C, this compound D, and this compound 4, each characterized by a unique amino acid sequence and origin within casein proteins nih.govnih.govresearchgate.netcenmed.comnih.gov.

Precursor Proteins and Proteolytic Release Pathways

Bioactive peptides, including the casoxins, are "encrypted" within the primary structure of larger, inactive precursor proteins. Their physiological functions become apparent only upon their release from these parent proteins through specific proteolytic cleavage nih.gov. This process can occur either in vivo, such as during gastrointestinal digestion, or in vitro, through enzymatic treatments or microbial fermentation nih.gov.

Kappa-Casein Derived Casoxins (this compound A, B, C, 4)

A significant subset of casoxins originates from κ-casein (kappa-casein), a major protein component of milk. This compound A, this compound B, and this compound C have all been identified as fragments released from both bovine and human κ-casein nih.govnih.govnih.govresearchgate.net. This compound 4 is also reported to be derived from κ-casein.

Alpha s1-Casein Derived Casoxins (this compound D)

In contrast to the κ-casein derived casoxins, this compound D is specifically generated from human αs1-casein. This peptide is released through proteolytic digestion of the αs1-casein protein nih.govresearchgate.netcenmed.com.

Identification of Peptide Fragments within Casein Sequences

The identification of this compound peptides involves pinpointing their precise location as fragments within the larger casein protein sequences. Detailed research has elucidated the specific amino acid positions from which these peptides are derived:

This compound A: Corresponds to fragment f(35–41) of κ-casein nih.govnih.govresearchgate.netnih.gov.

This compound B: Corresponds to fragment f(58–61) of κ-casein nih.govnih.govresearchgate.net.

This compound C: Corresponds to fragment f(25–34) of κ-casein nih.govnih.govnih.govresearchgate.net.

This compound D: Corresponds to fragment f(143–149) of human αs1-casein nih.govcenmed.com.

Primary Structural Analysis of Individual this compound Isoforms

The biological activities of casoxins are intrinsically linked to their unique amino acid sequences. Primary structural analysis involves determining the precise order of amino acids within each peptide.

Amino Acid Sequence of this compound A

This compound A is a heptapeptide (B1575542) with the amino acid sequence Tyr-Pro-Ser-Tyr-Gly-Leu-Asn nih.govnih.govresearchgate.netnih.gov.

The primary structures of the characterized this compound isoforms are summarized in the table below:

Table 1: Primary Structural Characteristics of this compound Peptides

| This compound Isoform | Precursor Protein | Fragment Position (from precursor) | Amino Acid Sequence |

| This compound A | κ-casein | f(35–41) | Tyr-Pro-Ser-Tyr-Gly-Leu-Asn nih.govnih.govresearchgate.netnih.gov |

| This compound B | κ-casein | f(58–61) | Tyr-Pro-Tyr-Tyr nih.govnih.gov |

| This compound C | κ-casein | f(25–34) | Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg nih.govnih.govnih.govresearchgate.net |

| This compound D | αs1-casein | f(143–149) | Tyr-Val-Pro-Phe-Pro-Pro-Phe nih.govcenmed.com |

| This compound 4 | κ-casein | Not specified | Tyr-Pro-Ser-Tyr (O-CH3) |

Amino Acid Sequence of this compound B

This compound B is a tetrapeptide derived from bovine and human κ-casein, specifically corresponding to the f58–61 fragment of the protein nih.govnovoprolabs.com. Its amino acid sequence is characterized by a repeating pattern of tyrosine and proline residues.

Amino Acid Sequence Data for this compound B

| Peptide Name | Amino Acid Sequence (Single-Letter Code) | Amino Acid Sequence (Three-Letter Code) | Origin |

| This compound B | YPYY | Tyr-Pro-Tyr-Tyr | Bovine and human κ-casein (f58–61) nih.govnovoprolabs.com |

Amino Acid Sequence of this compound C

This compound C is a decapeptide that has been isolated from tryptic digests of bovine κ-casein, corresponding to the κ-casein (25–34) fragment nih.govresearchgate.netcambridge.orgcore.ac.uk. It is known for its relatively high opioid antagonistic activity among the this compound family members core.ac.uk.

Amino Acid Sequence Data for this compound C

| Peptide Name | Amino Acid Sequence (Single-Letter Code) | Amino Acid Sequence (Three-Letter Code) | Origin |

| This compound C | YIPIQYVLSR | Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg | Bovine κ-casein (25–34) nih.govresearchgate.netcambridge.orgcore.ac.uk |

Amino Acid Sequence of this compound D

This compound D is a heptapeptide initially isolated as a physiologically functional peptide from the proteolytic digest of human milk casein, specifically from human αS1-casein tandfonline.comresearchgate.nethmdb.canovoprolabs.com. Its structure shares similarities with β-casomorphin, although this compound D functions as an opioid antagonist researchgate.net.

Amino Acid Sequence Data for this compound D

| Peptide Name | Amino Acid Sequence (Single-Letter Code) | Amino Acid Sequence (Three-Letter Code) | Origin |

| This compound D | YVPFPPF | Tyr-Val-Pro-Phe-Pro-Pro-Phe | Human αS1-casein tandfonline.comresearchgate.nethmdb.canovoprolabs.com |

Amino Acid Sequence of this compound 4

This compound 4 is a tetrapeptide derived from κ-casein. It is notable for a specific modification, the O-methylation of a tyrosine residue.

Amino Acid Sequence Data for this compound 4

| Peptide Name | Amino Acid Sequence (Single-Letter Code) | Amino Acid Sequence (Three-Letter Code) | Origin |

| This compound 4 | YPSY(O-CH3) | Tyr-Pro-Ser-Tyr (O-CH3) | κ-casein cambridge.org |

Molecular Mechanisms of Casoxin Action

Opioid Receptor Antagonism

Casoxins are recognized as opioid antagonists, meaning they counteract the effects of opioid agonists by binding to opioid receptors without activating them. guidetopharmacology.orgpharmacytimes.com

Different casoxin variants exhibit varying degrees of specificity and affinity for the mu-opioid receptor (MOR). This compound B and this compound C have demonstrated an affinity primarily for the mu-opioid receptor. nih.gov Casoxins, in general, are considered mu-type opioid receptor ligands, although their antagonistic potency is relatively low when compared to established antagonists like naloxone. nih.gov this compound 4, a synthetic tetrapeptide, has been identified as a potent mu-opioid receptor antagonist. nih.gov

The selectivity of casoxins extends to delta-opioid receptors (DOR) for certain variants. This compound A exhibits selectivity for all three opioid receptor types, including delta receptors. nih.gov Similarly, this compound D shows selectivity for either mu or delta-opioid receptors. nih.gov

Kappa-opioid receptors (KOR) are also targets for some casoxins. This compound A demonstrates selectivity for kappa-opioid receptors in addition to mu and delta receptors. nih.gov Furthermore, casoxins are known to bind to kappa-receptors, with the extension of the N-terminal amino acid sequence beyond the tyrosine residue potentially influencing binding to this receptor type. nih.gov

Table 1: Opioid Receptor Specificity of this compound Variants

| This compound Variant | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |

| This compound A | Selective | Selective | Selective |

| This compound B | Affinity | No reported affinity | No reported affinity |

| This compound C | Affinity | No reported affinity | No reported affinity |

| This compound D | Selective | Selective | No reported affinity |

Note: Specific Ki (inhibition constant) values for individual this compound variants across these receptor subtypes are not widely reported in the current literature. The table reflects reported selectivity and affinity.

Opioid antagonists, including casoxins, function by competitively binding to opioid receptors. This competitive interaction means that casoxins occupy the receptor binding sites, thereby preventing opioid agonists from binding and initiating their characteristic biological responses. pharmacytimes.comnih.gov This mechanism underlies their ability to counteract opioid effects.

Research findings have demonstrated that casoxins can reverse the inhibitory actions induced by opioid agonists in in vitro models. Casoxins have been reported to reverse the inhibitory effects of morphine on contractions in isolated guinea pig and mouse tissues. nih.govfrontiersin.org In studies utilizing electrically induced contractions of the small intestine, this compound 4 effectively reversed morphine-induced inhibition in both guinea pigs and mice. nih.gov In these experimental setups, the mu-opioid receptor component was observed to be more prominent in guinea pig ileum, while kappa and delta opioid receptor components were more predominant in mouse ileum. nih.gov

Complement System Interactions

Beyond their role in the opioid system, certain casoxins also interact with components of the complement system, a crucial part of the innate immune response.

This compound C has been identified as an agonist for C3a receptors. nih.govfrontiersin.org In radioreceptor assays, this compound C demonstrated an affinity for C3a receptors with an IC50 value of 40 microM. frontiersin.org This interaction is significant as this compound C has also been shown to stimulate phagocytic activities. frontiersin.org The contractile profile induced by this compound C in ileal strips, characterized by both rapid (mediated by histamine (B1213489) release) and slow (mediated by a prostaglandin (B15479496) E2-like substance) components, is notably similar to that observed with human complement C3a(70-77). frontiersin.org This similarity is further supported by the observed sequence homology between this compound C and C3a(70-77). frontiersin.org

Table 2: this compound C Interaction with Complement System

| Target Receptor | Affinity (IC50) | Observed Biological Activities | Homology |

| C3a Receptor | 40 µM frontiersin.org | Agonist activity, Phagocyte-stimulating activities, Biphasic ileal contractions frontiersin.org | Human C3a(70-77) frontiersin.org |

This compound C Agonism of Complement C3a Receptors

This compound C, a decapeptide with the sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg, is a bioactive peptide isolated from a tryptic digest of bovine κ-casein, specifically corresponding to residues 25-34 of the protein nih.govnih.gov. This peptide has been identified as an agonist for complement C3a receptors (C3aR) nih.gov. Its agonistic activity is supported by its structural homology with human complement C3a(70-77), the C-terminal octapeptide of C3a, which possesses similar biological activities to C3a, albeit with less potency nih.govnih.gov.

Research findings indicate that this compound C exhibits affinity for C3a receptors, with an inhibitory concentration 50% (IC50) value of 40 µM in radioreceptor assays nih.govnih.gov. This discovery marks this compound C as the first milk-derived peptide recognized to act through complement C3a receptors nih.govnih.gov.

Table 1: this compound C Receptor Affinity

| Receptor | Affinity (IC50) | Source |

| C3aR | 40 µM | Bovine κ-casein tryptic digest nih.govnih.gov |

Downstream Signaling Pathways Associated with C3a Receptor Activation

The complement C3a receptor (C3aR) is a G-protein coupled receptor (GPCR) that, upon ligand engagement, initiates a cascade of intracellular signaling events. Activation of C3aR by agonists like C3a or this compound C triggers calcium flux and subsequent downstream immune signaling pathways.

Studies in human umbilical vein endothelial cells (HUVEC) have demonstrated that C3a and C5a anaphylatoxins strongly activate downstream Mitogen-Activated Protein (MAP) kinase signaling pathways, specifically p44 and p42 Extracellular signal-Regulated Kinases (ERK1/2). Furthermore, C3aR activation can lead to a reduction in intracellular cyclic AMP (cAMP) production, which in turn modulates the functional activation of dendritic cells (DCs), enhancing their capabilities in antigen uptake and presentation. The engagement of C3aR also mediates the inhibition of the MAPK/P38 pathway and the activation of the Phosphoinositide 3-kinase (PI3K)/AKT and MAPK/ERK1/2 pathways, contributing to the upregulation of DC function in antigen presentation.

In human mast cells, C3a-induced C3aR activation results in receptor phosphorylation, desensitization, internalization, and the activation of downstream signaling pathways such as ERK1/2 phosphorylation. G protein-coupled receptor kinases (GRKs) play a crucial role in regulating C3aR signaling. Specifically, GRK2 and GRK3 are involved in C3aR desensitization, leading to a more sustained Ca2+ mobilization and enhanced degranulation and ERK1/2 phosphorylation when their expression is silenced. Conversely, GRK5 and GRK6 have been shown to promote C3a-induced mast cell degranulation but inhibit ERK1/2 phosphorylation through mechanisms independent of C3aR desensitization.

Table 2: Downstream Signaling Pathways of C3aR Activation

| Pathway/Effector | Effect of C3aR Activation | Cell Type/Context | Key Mediators/Observations |

| Calcium Flux | Triggered | General | Intracellular calcium increase |

| MAP Kinases (p44/p42 ERK) | Strong activation | HUVEC, Mast Cells, DCs | Involved in various cellular responses |

| cAMP Production | Reduced | Dendritic Cells | Modulates DC function |

| MAPK/P38 | Inhibition | Dendritic Cells | Contributes to DC function upregulation |

| PI3K/AKT | Activation | Dendritic Cells | Contributes to DC function upregulation |

| Receptor Desensitization | Regulated by GRK2, GRK3 | Human Mast Cells | Affects sustained Ca2+ mobilization |

| Mast Cell Degranulation | Promoted by GRK5, GRK6 | Human Mast Cells | Inhibited by GRK5/6 knockdown |

Bradykinin (B550075) Receptor Modulation

This compound D Agonism of Bradykinin B1-Receptors

This compound D, a heptapeptide (B1575542) with the sequence Tyr-Val-Pro-Phe-Pro-Pro-Phe, is a physiologically functional peptide isolated from the proteolytic digest of human αs1-casein nih.gov. This peptide exhibits multifunctional properties, including anti-opioid activity and, notably, vasorelaxing activity mediated by the bradykinin B1-receptor (B1R).

The bradykinin B1 receptor is a G protein-coupled receptor that is typically expressed at very low levels in healthy tissues but is significantly induced under stressful and inflammatory conditions, such as tissue trauma or inflammation. Unlike the constitutively expressed B2 receptor, B1R is primarily activated by kinins that have been cleaved to lack the C-terminal arginine residue. Experimental evidence in canine mesenteric arteries has shown that the vasorelaxing activity of this compound D was blocked by [Arg1][Leu8]-bradykinin, a known antagonist of the B1 receptor, confirming its agonistic action on B1Rs. Furthermore, a derivative, [Tyr1]-casoxin D, maintained both vasorelaxing activity and affinity for the B1 receptor.

Cellular and Molecular Basis of Vaso-Relaxing Activities

The vasorelaxing activity of this compound D is notable for its endothelium-dependent nature. This indicates that the peptide's effect on vascular smooth muscle relaxation is mediated by substances released from the endothelial cells lining the blood vessels.

There have been some differing reports regarding the specific endothelium-derived relaxing factor involved. One study on casomokinin L, a derivative of beta-casomorphin (B10794742) and this compound D, indicated that its endothelium-dependent vasorelaxing activity on the canine mesenteric artery was partly blocked by L-NG-monomethylarginine (NAME), an inhibitor of nitric oxide synthase. This suggested the involvement of nitric oxide (NO) as an endothelium-dependent relaxing factor, with the inhibition being restored by the addition of arginine.

However, another study focusing directly on this compound D's vasorelaxing activity in canine mesenteric artery reported that the relaxation was not inhibited by L-NG-monomethylarginine. Instead, the activity was inhibited by acetylsalicylic acid or indomethacin, pharmacological agents that inhibit prostaglandin synthesis. This finding suggests that the endothelium-derived relaxing factor mediating this compound D's action is a prostanoid, rather than nitric oxide. Despite this discrepancy in the specific mediator, both studies underscore the critical role of the endothelium in mediating this compound D's vasorelaxing effects, as the relaxation was significantly diminished in artery preparations where the endothelium had been removed.

Table 3: this compound D Vaso-Relaxing Activities

| Target Tissue | Effect | Endothelium-Dependency | Mediators/Inhibitors | Key Findings |

| Canine Mesenteric Artery | Vasorelaxation | Endothelium-dependent | Bradykinin B1-receptor | Blocked by B1 receptor antagonist |

| Canine Mesenteric Artery | Vasorelaxation | Endothelium-dependent | Nitric Oxide (NO) (partial involvement for casomokinin L) | Partially blocked by NAME; restored by arginine |

| Canine Mesenteric Artery | Vasorelaxation | Endothelium-dependent | Prostanoid (for this compound D) | Not inhibited by NAME; inhibited by acetylsalicylic acid/indomethacin |

Gastrointestinal System Modulation

Mechanisms of this compound-Evoked Ileum Contraction

Both this compound C and this compound D have been shown to evoke contractions in the ileum, demonstrating their modulatory effects on the gastrointestinal system nih.gov.

This compound D also elicits contraction of the ileum, with an EC50 value of 80 µM. The mechanism underlying this compound D's ileum-contracting activity appears to involve neural pathways, as this contraction was effectively blocked by tetrodotoxin, a known inhibitor of voltage-gated sodium channels in nerve membranes.

General mechanisms of ileal smooth muscle contraction involve an increase in intracellular calcium concentration, which activates calcium-calmodulin-dependent myosin light chain kinase (MLCK), leading to muscle contraction. Muscarinic acetylcholine (B1216132) receptor (mAChR) activation also plays a significant role in gastrointestinal motility by promoting smooth muscle depolarization and contraction, primarily through the opening of non-selective cationic channels, with both M2 and M3 receptor subtypes contributing to this process.

Table 4: this compound-Evoked Ileum Contraction Mechanisms

| This compound | Contraction Type | EC50 | Mediators/Mechanisms | Inhibitors |

| This compound C | Biphasic (rapid & slow) nih.gov | N/A | Rapid: Histamine release nih.govnih.gov; Slow: Prostaglandin E2-like substance nih.govnih.gov | N/A |

| This compound D | Contraction | 80 µM | Sodium channels in nerve membranes | Tetrodotoxin |

Investigation of this compound Influence on Intestinal Motility In Vitro

This compound C, a specific this compound variant, has been shown to exert a direct influence on intestinal motility. In in vitro studies utilizing longitudinal strips of guinea pig ileum, this compound C was observed to evoke contractile responses. ropensci.org This contractile action is characterized by a biphasic profile, comprising both rapid and slow components. ropensci.org

Further investigation into the underlying mechanisms revealed that the rapid phase of contraction is mediated by the release of histamine. ropensci.org Conversely, the slower component of the contraction is attributed to the involvement of a prostaglandin E2-like substance. ropensci.org These findings were substantiated through the application of various pharmacological inhibitors and antagonists, which demonstrated their effects on ileal contraction. ropensci.org Additionally, casoxins have been reported to reverse the inhibitory effects on contractions induced by morphine in in vitro studies involving guinea pigs and mice. nih.gov

Table 1: this compound C Influence on Intestinal Motility In Vitro

| Effect on Intestinal Motility | Component | Mediator/Mechanism |

| Contraction of ileal strips | Rapid | Histamine release |

| Slow | Prostaglandin E2-like substance |

Immunomodulatory Pathways

Casoxins possess significant immunomodulatory properties, suggesting potential clinical relevance, particularly in newborns and in the context of allergic diseases. nih.gov Milk protein-derived peptides, including those from caseins, are known to be involved in the regulation of immune responses. nih.govnih.gov

Elucidation of Phagocyte-Stimulating Activities of Casoxins

A notable immunomodulatory activity of this compound C is its ability to stimulate phagocytes. nih.govropensci.orguwm.edu.pl47.107.253 Research has identified this compound C as the first milk-derived peptide demonstrated to act through complement C3a receptors. nih.govropensci.org Phagocytic cells, which are crucial components of the innate immune system, possess surface and phagosomal receptors that recognize and bind to molecular structures present on common pathogens. bioregistry.io This binding event triggers activating signals that stimulate the microbicidal activities of phagocytes, leading to intracellular killing and digestion of microbes. bioregistry.io Furthermore, phagocytic cells can bind to C3b, a product of C3 activation by bacteria, via their C3 receptors. bioregistry.io

Proposed Molecular Pathways in Immunological Regulation

The interaction of this compound C with complement C3a receptors represents a key molecular pathway in its immunomodulatory role. This compound C exhibits an affinity for C3a receptors with an IC50 value of 40 µM. ropensci.org Complement components, such as C3a and C5a (anaphylatoxins), are known to directly influence lymphocyte activity, promoting cellular responses including proliferation and differentiation. These components also play a role in recruiting and activating other immune cells, such as dendritic cells, which are essential for effective antigen presentation and T cell activation.

Beyond direct receptor binding, the broader context of casein-derived peptides, from which casoxins originate, highlights additional proposed molecular pathways in immunological regulation. Caseins have been shown to enhance various aspects of the immune system, including the proliferation of lymphocytes and the generation of antibodies. nih.gov They can also regulate normal hematopoiesis in vitro and in vivo through the secretion of cytokines. nih.gov Furthermore, certain casein fragments, such as alpha-casein, have been observed to bind to Toll-like receptors (TLRs), suggesting their capacity to exert immunomodulatory effects on leukocytes. nih.gov The influence of milk-derived peptides on opioid receptor pathways can also contribute to their immunomodulatory effects, as opioid receptors are present on some immune cells. nih.gov

Table 2: this compound C Affinity for C3a Receptors

| Compound | Receptor | IC50 (µM) |

| This compound C | C3a | 40 |

Advanced Methodologies in Casoxin Research

Peptide Synthesis and Engineering Approaches

The ability to synthesize and engineer Casoxin peptides is fundamental to exploring their structure-activity relationships and generating novel derivatives with enhanced or altered properties.

Chemical synthesis remains a cornerstone for producing defined this compound peptides, particularly for smaller sequences. Solid-Phase Peptide Synthesis (SPPS) is the most widely employed method, involving the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer support nih.govnih.gov. This stepwise approach allows for the controlled assembly of the peptide sequence, typically from the C-terminus to the N-terminus, and facilitates the production of peptides up to approximately 80 amino acid residues with high purity nih.govnih.gov.

Variations of SPPS, such as microwave-assisted SPPS, have been developed to enhance reaction yields and significantly reduce synthesis time, especially for more challenging or longer peptide sequences d-nb.info. For the synthesis of longer peptides, often exceeding 50 amino acids, fragment condensation techniques are utilized. This involves the chemical ligation of shorter, pre-synthesized peptide fragments, which can be protected or unprotected d-nb.infonih.gov. Native Chemical Ligation (NCL) is a prominent fragment condensation method, particularly effective for synthesizing peptides ranging from 30 to 150 amino acids. NCL typically requires a cysteine residue at the ligation site, enabling the formation of a native amide bond between unprotected peptide segments nih.govd-nb.infonih.gov.

For the mass production of this compound peptides, recombinant expression systems offer a cost-effective and efficient alternative to chemical synthesis. Bacillus brevis has been successfully established as a host-vector system for the efficient extracellular production of this compound D nih.govunibo.itnih.gov.

In this system, DNA encoding this compound D, a seven-amino acid peptide, is ligated in tandem and incorporated into an expression-secretion vector. This vector is designed to produce a fusion protein, for example, a pentamer of this compound D fused with epidermal growth factor (EGF) nih.govunibo.itnih.gov. Bacillus brevis strains transformed with such plasmids have demonstrated the capability to produce substantial quantities of the fusion protein, reaching concentrations of approximately 0.5 g/liter in the culture supernatant nih.govunibo.itnih.gov.

Following recombinant production, the fusion protein is purified, often through methods like ammonium (B1175870) sulfate (B86663) fractionation. The active this compound D peptide is then liberated from the fusion protein by enzymatic digestion using specific proteinases, such as endoproteinase Asp-N and Staphylococcus aureus protease V8, which cleave at engineered sites flanking the this compound D sequence nih.gov. This recombinant approach is advantageous for its high yield, direct secretion of soluble and biologically active peptides into the culture medium, and the stability of the secreted proteins due to the low extracellular protease activity characteristic of B. brevis nih.govunibo.it.

The generation and analysis of this compound analogues and derivatives are critical for elucidating the structural determinants of their biological activity and for optimizing their pharmacological properties. This involves systematic modifications to the peptide sequence to study the impact of specific amino acid residues on receptor binding and functional outcomes.

For example, studies on lactoferroxins, which share similarities with casoxins, have shown that the presence of specific residues, such as a basic residue at a certain position (XA), can influence the preference for particular opioid receptor subtypes (e.g., μ- or κ-receptors) nih.gov. General principles observed in opioid peptides, including casoxins, highlight the importance of a tyrosine residue at the N-terminal end and another aromatic residue in the third or fourth position for opioid activity. The removal of the N-terminal tyrosine residue typically leads to a complete loss of bioactivity, while a proline residue at the second position is considered crucial for maintaining the optimal orientation of key side chains for receptor interaction.

The creation of derivatives, such as Casomokinin L (a derivative of β-casomorphin and this compound D), has demonstrated the potential to develop compounds with specific activities, such as endothelium-dependent vasorelaxing effects. These studies often involve synthesizing a series of modified peptides and then evaluating their biological activities to establish comprehensive structure-activity relationships.

Receptor Binding and Ligand Affinity Assays

Understanding how this compound interacts with its target receptors is paramount to defining its mechanism of action. Receptor binding and ligand affinity assays provide quantitative data on these interactions.

Radioreceptor binding assays are a fundamental tool for quantifying the affinity of this compound peptides for specific receptors, including opioid receptors. These assays typically involve incubating cell membranes or tissue preparations containing the target receptors with a radiolabeled ligand, in the presence or absence of varying concentrations of the unlabeled this compound peptide nih.gov.

The amount of radiolabeled ligand displaced by the unlabeled this compound peptide is measured, allowing for the determination of binding parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The IC50 represents the concentration of the this compound peptide required to inhibit 50% of the specific binding of the radiolabeled ligand. For instance, this compound C has been shown to have an affinity for C3a receptors with an IC50 of 40 µM in radioreceptor assays. While casoxins are known to be opioid receptor ligands, primarily exhibiting antagonistic properties at μ-type and binding to κ-receptors, specific quantitative Ki or IC50 values for this compound A, C, or D on opioid receptors were not detailed in the provided research findings nih.gov.

Radioreceptor binding assays are also valuable for assessing receptor occupancy and distribution in tissues, providing spatial information on binding sites.

Beyond mere binding affinity, functional ligand binding studies are essential for characterizing the biological activity of this compound peptides and their derivatives. These assays measure the downstream cellular responses triggered by ligand-receptor interactions, providing insights into a compound's potency (EC50) and maximal efficacy (Emax).

Functional assays can involve a variety of readouts depending on the receptor system and signaling pathway. Common examples include the measurement of [35S]GTPγS binding (indicating G protein activation), changes in intracellular calcium levels, cyclic AMP production, or activation of specific kinases like MAP kinase.

For this compound D, its anti-opioid activity has been demonstrated in functional assays, such as the guinea pig ileum assay nih.govunibo.it. This compound C, in addition to its anti-opioid properties, has been shown to evoke contraction of ileal strips, a functional response mediated by histamine (B1213489) release and prostaglandin (B15479496) E2-like substances. This illustrates that this compound peptides can elicit diverse physiological effects through their interactions with various receptors. Opioid peptides, including casoxins, are known to influence gastrointestinal functions by interacting with opioid receptors in both the central nervous system and the myenteric plexus, affecting processes like gastric emptying and intestinal transit.

The combination of binding and functional assays provides a comprehensive understanding of how this compound peptides interact with their targets and the biological consequences of these interactions.

Table 1: Key Research Findings for this compound Peptides

| This compound Type | Amino Acid Sequence | Source | Key Biological Activity | Receptor(s) Involved | Relevant Assay/Finding | Quantitative Data (IC50/Ki) |

| This compound D | Tyr-Val-Pro-Phe-Pro-Pro-Phe | Human αs1-casein | Anti-opioid, Vaso-relaxing | Opioid μ-receptor, Bradykinin (B550075) B1-receptor | Guinea pig ileum assay | Anti-opioid activity observed nih.govunibo.it |

| This compound C | Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg | Bovine κ-casein | Anti-opioid, C3a receptor agonist | Opioid receptors (antagonist, μ-type, κ-type), C3a receptor | Radioreceptor assay | IC50 = 40 µM for C3a receptors |

| This compound A | Tyr-Pro-Ser-Tyr-Gly-Leu-Asn | κ-casein | Opioid antagonist | Opioid receptors | Opioid antagonist activity |

Ex Vivo and In Vitro Functional Bioassays

Functional bioassays conducted ex vivo and in vitro are crucial for assessing the biological activity, receptor interactions, and signal transduction pathways modulated by this compound. These controlled experimental settings allow for precise measurement of physiological responses at the tissue, cellular, and molecular levels.

Isolated Organ Bath Studies (e.g., Guinea Pig Ileum Assay, Mouse Ileum Assay)

Isolated organ bath studies are a cornerstone in pharmacology for evaluating the effects of compounds on smooth muscle contractility and identifying receptor-mediated responses. The guinea pig ileum (GPI) assay is a widely recognized in vitro preparation, particularly suitable for investigating opioid-like properties and characterizing various receptors, including histaminergic, GABAergic, and adrenergic receptors helsinki.fiijper.orgbioline.org.brnorecopa.no.

Research has shown that this compound C, a specific this compound peptide, can induce contractions in the longitudinal muscle of the guinea pig ileum dcu.ie. Furthermore, Casoxins have been reported to reverse the inhibitory action on contractions induced by morphine in both guinea pig and mouse isolated ileum preparations in vitro researchgate.net. This antagonistic effect highlights their interaction with opioid receptors.

In these studies, segments of the ileum (typically 2-3 cm for guinea pig) are mounted in an organ bath containing a physiological solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 30-37°C) and continuously aerated with a gas mixture (e.g., 95% O2 and 5% CO2) ijper.orgnih.govgoogle.com. Isometric contractions are recorded via a force displacement transducer nih.gov. The preparation allows for the addition of various drugs, alone or in combination, and the application of electrical stimulation to explore their impact on neurotransmitter release and muscle responses norecopa.nonih.gov. Isolated ileum preparations from other species, such as mice and rats, are also utilized to characterize drug-receptor interactions and observe species-specific variations bioline.org.br.

Table 1: Representative Parameters for Isolated Organ Bath Studies

| Parameter | Guinea Pig Ileum (GPI) | Mouse Ileum |

| Tissue Length | 2-3 cm ijper.orggoogle.com | Not explicitly stated for mouse, but similar small segments are typical bioline.org.br |

| Organ Bath Volume | 10-30 ml ijper.orgnih.govgoogle.com | Not explicitly stated for mouse, but similar volumes are typical bioline.org.br |

| Resting Tension | 0.5-1 g ijper.orgnih.gov | Not explicitly stated for mouse, but similar range is typical bioline.org.br |

| Temperature | 37°C nih.gov, 30±1°C bioline.org.br | Not explicitly stated for mouse, but physiological range is typical bioline.org.br |

| Aeration | 95% O2, 5% CO2 nih.gov | Not explicitly stated for mouse, but standard for tissue viability bioline.org.br |

| Recording | Isometric contractions nih.gov | Isometric contractions bioline.org.br |

Cellular Bioassays for Receptor Activation and Signal Transduction

Cellular bioassays are essential for dissecting the intricate molecular events following ligand-receptor binding, including receptor activation and subsequent signal transduction pathways. These assays provide valuable insights into the therapeutic potency and mechanism of action of compounds like this compound veedalifesciences.com.

Casoxins are known to act as opioid antagonists for opioid receptors, implying their direct interaction with these cellular targets researchgate.net. Cellular assays are designed to measure various aspects of receptor activity and downstream signaling in living cells nih.gov. Common approaches include:

Reporter Gene Assays: These systems involve co-transfecting mammalian cells with a receptor plasmid and a reporter plasmid (e.g., pGL4) carrying an inducible luciferase gene promega.ro. Upon ligand binding and receptor activation, cellular signal transduction processes lead to the expression of transcription factors, which in turn bind to promoter elements in the reporter plasmid, inducing luciferase expression promega.ro. The enzymatic activity of luciferase is then measured to quantify pathway activation. This method can investigate different signaling pathways, such as cAMP, IP3/Ca2+, and MAPK pathways promega.ro.

Detection of Post-Translational Modifications: Assays like LanthaScreen cellular assays can detect post-translational modifications of specific protein substrates within their native cellular environment, providing insights into signaling events thermofisher.com.

Measurement of Endogenous Gene Expression: Cellular assays that quantify the induced expression of endogenous genes using quantitative reverse transcription PCR offer a rapid and automatable way to assess the direct cellular response to receptor ligation nih.gov.

These assays are crucial for identifying desired on-target and on-pathway effects, as well as potential off-target effects, thereby accelerating drug discovery nih.gov.

Assessment of Vasoactivity in Isolated Vascular Preparations

The assessment of vasoactivity in isolated vascular preparations is a critical ex vivo methodology for understanding the effects of compounds on blood vessel tone and function. This approach is particularly relevant for peptides with potential cardiovascular implications.

This compound D, another member of the this compound family, has been investigated for its vasorelaxant effects. Studies have demonstrated its ability to induce vasorelaxation in rat aortic tissue ex vivo researchgate.net. This type of evaluation typically involves isolating arterial vessels, such as aortic rings or mesenteric arterial preparations, and mounting them in an organ bath helsinki.firesearchgate.net. The vascular preparations are then exposed to the compound of interest, and changes in their contractile state (vasoconstriction or vasodilation) are measured mdpi.com.

For instance, mesenteric arterial preparations have been used to propose that the blood pressure-lowering effect of certain peptides is mediated via vasodilation in mesenteric arteries following peripheral opioid receptor stimulation and subsequent nitric oxide (NO) release cambridge.org. Such studies provide direct evidence of a compound's influence on vascular smooth muscle, contributing to the understanding of its potential physiological roles.

Computational and In Silico Research Strategies

Computational and in silico research strategies have revolutionized the study of bioactive compounds like this compound, offering efficient and cost-effective methods for predicting their properties and interactions at a molecular level. These approaches complement experimental studies by providing theoretical frameworks and guiding targeted experimentation.

Bioactive Peptide Prediction and Sequence Analysis

Bioactive peptide prediction and sequence analysis leverage bioinformatics tools and databases to identify potential functional peptides within larger protein sequences and to analyze their characteristics. Casoxins, for example, are known to be generated from bovine κ-casein through tryptic digestion researchgate.netresearchgate.net.

In silico analysis of amino acid sequences is routinely used to predict novel bioactive peptides and their functional annotations researchgate.netresearchgate.net. This involves:

Sequence Alignment and Motif Identification: Comparing amino acid sequences of proteins across species to identify conserved regions that may harbor bioactive sequences semanticscholar.orgnih.gov.

Prediction of Bioactivity: Utilizing algorithms and databases to predict specific biological activities (e.g., ACE inhibition, opioid activity) based on the peptide's amino acid composition and sequence researchgate.netresearchgate.netnih.gov.

Hydrolysis Resistance Prediction: Analyzing sequences for features like a high number of proline residues, which can increase a peptide's resistance to hydrolysis by digestive enzymes, thereby enhancing its potential for in vivo bioactivity nih.gov.

Database Mining: Accessing comprehensive databases of known milk protein-derived bioactive peptides to compare and predict unidentified functional peptides in the milk of other species nih.gov.

These computational methods allow researchers to screen a vast number of potential peptides and prioritize candidates for further experimental validation, significantly expediting the discovery process semanticscholar.org.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are powerful computational tools used to predict the binding modes, affinities, and stability of ligand-receptor interactions at an atomic level mdpi.comals-journal.comnih.govresearchgate.net. This technique is fundamental in computer-aided drug design and virtual screening, allowing for the rational design and selection of compounds.

For this compound, which is known to interact with opioid receptors as an antagonist researchgate.net, molecular docking simulations can be employed to:

Predict Binding Orientation (Pose): Determine the most probable orientation and conformation of this compound when it binds to the active site or binding pocket of an opioid receptor mdpi.comnih.gov.

Estimate Binding Affinity: Calculate a scoring function that estimates the strength of the interaction between this compound and its receptor, providing a quantitative measure of binding potential mdpi.comnih.gov.

Analyze Interaction Types: Identify specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces, that stabilize the ligand-receptor complex als-journal.com.

Virtual Screening: Rapidly screen large libraries of this compound analogs or related peptides against target receptors to identify those with the most favorable binding characteristics als-journal.comnih.gov.

The process typically involves preparing the 3D structures of both the receptor (e.g., from Protein Data Bank) and the ligand, followed by running docking software (e.g., AutoDock Vina) to generate various binding poses mdpi.comals-journal.com. Often, molecular dynamics simulations are subsequently performed to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction mdpi.comals-journal.comnih.govresearchgate.net. These in silico predictions serve as an initial filter, guiding experimental in vitro and ex vivo studies and optimizing research efficiency ri.se.

Table 2: Key Aspects of Molecular Docking Simulations

| Aspect | Description |

| Purpose | Predict ligand binding orientation, strength, and affinity to a receptor mdpi.comnih.gov |

| Inputs | 3D structures of receptor and ligand (e.g., PDB, PDBQT formats) mdpi.comals-journal.com |

| Output | Best ligand poses, binding affinity scores (e.g., kcal/mol), interaction types mdpi.comals-journal.com |

| Interaction Analysis | Hydrogen bonding, hydrophobic interactions, electrostatic interactions, van der Waals forces als-journal.com |

| Complementary Method | Molecular Dynamics (MD) simulations to assess complex stability over time mdpi.comnih.gov |

| Application | Virtual screening, lead optimization, understanding binding mechanisms als-journal.comnih.gov |

Homology Modeling and Structural Prediction of Casoxins

Homology modeling, also known as comparative protein modeling, is a computational method used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (the template). This methodology is particularly valuable when experimental structures are unavailable, which is often the case for small, flexible peptides like casoxins. The principle relies on the observation that proteins with similar amino acid sequences tend to adopt similar three-dimensional structures.

However, predicting the precise three-dimensional structure of small peptides like casoxins presents unique challenges due to their inherent flexibility and the limited number of stabilizing interactions compared to larger globular proteins. While homology with a known structure provides a starting point, further refinement through molecular dynamics simulations and experimental validation (e.g., using Nuclear Magnetic Resonance spectroscopy or X-ray crystallography if suitable crystals can be obtained) would be necessary to derive high-resolution structural models. Such models are indispensable for structure-activity relationship studies and for the rational design of this compound-derived therapeutics.

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis is a systems-level approach used to map and understand the complex web of interactions between proteins within a biological system. For casoxins, while a comprehensive, large-scale network analysis akin to those performed for entire proteomes may not be extensively documented in the provided literature, specific and crucial direct protein interactions have been well-characterized, forming the foundational elements of their interaction network.

The primary and most well-established interactions of casoxins involve various opioid receptors and complement receptors. These interactions define their biological roles and therapeutic potential:

Opioid Receptors: Casoxins are recognized as food exorphins that act as opioid antagonists for opioid receptors researchgate.netspringerprofessional.de. Different casoxins exhibit varying selectivity for the three main opioid receptor subtypes:

This compound A (YPSYGLN) demonstrates selectivity for all three opioid receptors: μ (mu), δ (delta), and κ (kappa) researchgate.netspringerprofessional.de.

This compound D (YVPFPPF) shows selectivity for either μ or δ-opioid receptors researchgate.netspringerprofessional.de.

This compound B (YPYY) and this compound C (YIPIQYVLSR) primarily exhibit affinity for the μ-opioid receptor researchgate.netspringerprofessional.de. These interactions are significant as casoxins have been reported to reverse the inhibitory action induced by morphine in in vitro guinea pig and mouse models researchgate.netspringerprofessional.de.

Complement C3a Receptors: this compound C (YIPIQYVLSR) is a notable example of a this compound that acts as an agonist for the C3a complement peptide receptor guidetopharmacology.orgnih.gov. This interaction was demonstrated through radioreceptor assays, where this compound C showed an affinity for C3a receptors with an IC50 value of 40 µM nih.gov. Furthermore, this compound C has been observed to evoke biphasic contractions in guinea pig ileal strips, a contractile profile similar to human complement C3a(70-77), reinforcing its role as a C3a receptor agonist nih.gov. This interaction also suggests potential immunomodulatory roles for casoxins, as C3a receptors are involved in immune responses nih.gov.

Bradykinin B1 Receptors: this compound D has also been reported to mediate vaso-relaxing activities via interaction with bradykinin B1 receptors tandfonline.comuniprot.org. This indicates a broader spectrum of physiological effects beyond opioid antagonism.

These specific protein-protein interactions highlight casoxins' involvement in critical physiological pathways, including pain modulation, immune regulation, and cardiovascular function. Understanding these direct interactions is the first step in constructing a more comprehensive PPI network, which could eventually include downstream signaling pathways and broader biological processes influenced by this compound binding.

Table 1: Characteristics and Receptor Affinities of Key Casoxins

| This compound Type | Amino Acid Sequence | Parent Protein Fragment | Primary Receptor Affinity | PubChem CID (if available) |

| This compound A | YPSYGLN | κ-casein (35–41) | μ, δ, κ-opioid receptors | N/A |

| This compound B | YPYY | κ-casein (57–60) | μ-opioid receptor | N/A |

| This compound C | YIPIQYVLSR | κ-casein (25–34) | μ-opioid receptor, C3a receptor | 25254550 |

| This compound D | YVPFPPF | κ-casein (158–164) / αS1-casein | μ, δ-opioid receptors, Bradykinin B1 receptor | N/A |

Table 2: Research Findings on this compound C Receptor Binding

| Receptor | IC50 (µM) | Mechanism of Action | Reference |

| C3a Receptor | 40 | Agonist | nih.gov |

Structure Activity Relationship Studies of Casoxins

Identification of Critical Amino Acid Residues for Opioid Antagonism

The amino acid sequence of casoxins plays a pivotal role in their ability to antagonize opioid receptors. Research into opioid peptides, including antagonists like casoxins, highlights the importance of specific residues for maintaining biological activity. For instance, the proline residue at the second position (Pro2) is considered crucial for the proper orientation of tyrosine (Tyr) and phenylalanine (Phe) side chains, which is essential for the biological activity of opioid peptides cambridge.org.

In studies involving lactoferroxins, which share structural similarities with casoxins and are characterized by the general formula XA-Tyr-XB-Tyr-OCH3, the amino acid at position XA significantly influences the peptide's specificity for different opioid receptor subtypes tandfonline.comuniprot.orgjst.go.jp. Specifically, the presence of a basic amino acid residue at the XA position confers a preference for κ-receptors tandfonline.comuniprot.orgjst.go.jp. This is exemplified by Casoxin 6 (Ser-Arg-Tyr-Pro-Ser-Tyr-OCH3) and this compound 5 (Arg-Tyr-Pro-Ser-Tyr-OCH3), both of which exhibit μ- and κ-selectivity, whereas this compound 4 (Tyr-Pro-Ser-Tyr-OCH3), lacking these N-terminal basic residues, is μ-selective tandfonline.com. Furthermore, the XB segment, positioned between two tyrosine residues, appears to require neutral amino acid residues for optimal activity tandfonline.com.

Influence of Peptide Length and Conformational States on Biological Activity

The length of a peptide chain and its adopted conformational states are critical determinants of its biological activity. Bioactive peptides, including casoxins, are typically short, ranging from two to twenty amino acid residues, with shorter peptides often demonstrating higher bioactivity mdpi.comtandfonline.com. Casoxins, such as this compound B (4 amino acids), this compound A (7 amino acids), and this compound C (10 amino acids), fall within this range researchgate.netcambridge.orgnih.govspringerprofessional.deresearchgate.net.

Comparative Analysis of Receptor Selectivity and Potency Across this compound Isoforms

Casoxins exist as several isoforms, each derived from specific fragments of kappa-casein, and display varying degrees of potency and selectivity for different opioid receptor subtypes (μ, δ, and κ). These isoforms include this compound A, B, C, and D, which are fragments from different regions of κ-casein springerprofessional.deresearchgate.net.

The antagonistic activities and receptor preferences of these isoforms have been characterized through various assays, notably the guinea pig ileum assay, which measures their ability to reverse morphine-induced contractions researchgate.netcambridge.orgnih.govspringerprofessional.deresearchgate.net.

Table 1: Comparative Antagonistic Activity and Receptor Selectivity of this compound Isoforms

| This compound Isoform | Amino Acid Sequence | Kappa-Casein Fragment | Antagonistic Activity (Guinea Pig Ileum Assay) | Receptor Selectivity |

| This compound A | Tyr-Pro-Ser-Tyr-Gly-Leu-Asn (YPSYGLN) | 35–41 | 200 μM researchgate.netcambridge.orgnih.gov | μ/δ/κ springerprofessional.deresearchgate.net |

| This compound B | Tyr-Pro-Tyr-Tyr (YPYY) | 57–60 | 100 μM researchgate.netcambridge.orgnih.gov | μ springerprofessional.deresearchgate.net |

| This compound C | Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg (YIPIQYVLSR) | 25–34 | 5 μM researchgate.netcambridge.orgnih.gov | μ cambridge.orgspringerprofessional.deresearchgate.net |

| This compound D | Tyr-Val-Pro-Phe-Pro-Pro-Phe (YVPFPPF) | 158–164 | Not specified in search results | μ/δ springerprofessional.deresearchgate.net |

Effects of Post-Translational Modifications (e.g., Methoxylation) on this compound Bioactivity

Post-translational modifications (PTMs) are crucial biochemical processes that can significantly alter the function, stability, localization, and interactions of proteins and peptides thermofisher.comabcam.comnih.gov. For casoxins, methoxylation, specifically C-terminal methoxylation, has been identified as a modification that influences their bioactivity.

Studies on synthetic casoxins have shown that C-terminally methoxylated peptides are more active than their non-methoxylated counterparts cambridge.org. For instance, lactoferroxins, which are structurally related to casoxins, are often described with a general formula that includes a C-terminal methoxy (B1213986) group (XA-Tyr-XB-Tyr-OCH3) tandfonline.comuniprot.orgjst.go.jp. These C-terminally methoxylated peptides act as μ-opioid receptor-selective antagonists with moderate potency cambridge.org. This suggests that the addition of a methyl group to the C-terminus can enhance the antagonistic activity of these peptides. Methylation, as a general PTM, can regulate protein function, location, and interaction, highlighting its potential to modulate the pharmacological properties of peptides like casoxins abcam.com. While in silico analyses of casein as a precursor for bioactive peptides have not always accounted for PTMs, including such modifications in the analysis can alter the predicted values of parameters characterizing their bioactivity mdpi.com.

Emerging Research Directions and Future Perspectives on Casoxin Biology

Exploration of Novel Casoxin-Derived Bioactive Peptides

The initial discovery of casoxins A, B, C, and D has paved the way for identifying new, structurally related peptides with potentially unique biological activities. Researchers are now focusing on the exploration of novel this compound-derived bioactive peptides, moving beyond the originally identified sequences.

One such example is the identification of casomokinin L (Tyr-Pro-Phe-Pro-Pro-Leu), a peptide derivative of beta-casomorphin (B10794742) and this compound D. researchgate.net This novel peptide has been shown to exhibit endothelium-dependent vasorelaxing activity on the canine mesenteric artery. researchgate.net The discovery of casomokinin L highlights the potential for identifying further bioactive fragments derived from the enzymatic digestion of casein, which may possess distinct physiological effects. Future research in this area will likely involve advanced peptidomic screening of casein hydrolysates to identify and characterize new this compound-related peptides and their specific biological targets.

Deeper Mechanistic Insights into this compound-Mediated Biological Responses

A primary focus of ongoing research is to gain a more profound understanding of the molecular mechanisms through which casoxins exert their biological effects. This involves moving beyond the initial identification of receptor interactions to elucidating the downstream signaling cascades.

This compound C: Research has identified this compound C as an agonist for complement C3a receptors. nih.gov Its binding to these receptors on guinea pig ileum initiates a biphasic contraction. The initial rapid contraction is mediated by the release of histamine (B1213489), while the subsequent slow contraction is attributed to a substance similar to prostaglandin (B15479496) E2. nih.gov This dual-phase response suggests the activation of distinct downstream pathways following C3a receptor engagement by this compound C.

This compound D: this compound D has been characterized as a bradykinin (B550075) B1 receptor agonist. researchgate.net Its vasorelaxing activity is observed in the canine mesenteric artery and is mediated by an endothelium-dependent mechanism. researchgate.net This relaxation is linked to the nitric oxide (NO) pathway, as it can be partially blocked by nitric oxide synthase inhibitors. researchgate.net The likely mechanism involves the activation of a phospholipase via a Ca2+-calmodulin-dependent pathway, leading to prostaglandin production. researchgate.net

Future investigations will aim to further dissect these signaling pathways, identifying the specific intracellular messengers and protein kinases involved in the cellular responses to this compound C and D.

Investigation of Cross-Talk between this compound-Modulated Signaling Pathways

An exciting and complex area of future research is the investigation of crosstalk between the signaling pathways modulated by casoxins. Since casoxins interact with receptors that are part of broader signaling networks, such as opioid, complement, and bradykinin systems, their effects are likely not isolated.

For instance, casoxins are known opioid antagonists, and there is evidence of crosstalk between opioid receptors and other G protein-coupled receptors (GPCRs), including chemokine receptors. researchgate.nettranspopmed.org This interaction can influence opioid receptor signaling and desensitization. researchgate.nettranspopmed.org Similarly, bradykinin receptors, targeted by this compound D, are known to engage in crosstalk with other GPCRs and receptor tyrosine kinases. nih.govbenthamdirect.comnih.gov This can lead to synergistic effects and the amplification of cellular responses. nih.gov

Given that this compound C interacts with the C3a receptor, a component of the complement system, and also exhibits anti-opioid activity, there is a potential for crosstalk between the complement and opioid signaling pathways. Future studies will likely explore how the activation of C3a receptors by this compound C might modulate opioid receptor function, and conversely, how opioid receptor activity might influence complement-mediated responses. Understanding this interplay is crucial for a comprehensive view of this compound bioactivity.

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Activity Profiling

To fully understand the physiological relevance of casoxins, there is a need for the development and application of more sophisticated in vitro and ex vivo models that can provide a comprehensive profile of their activities.

Traditional in vitro assays, such as the use of guinea pig ileum longitudinal muscle-myenteric plexus preparations, have been instrumental in the initial characterization of casoxins as opioid antagonists. nih.gov For assessing the vasorelaxing properties of peptides like this compound D, ex vivo models utilizing isolated arteries, such as the spontaneously hypertensive rat (SHR) mesenteric artery and canine mesenteric artery, have proven valuable. researchgate.netcore.ac.uk These models allow for the detailed study of endothelium-dependent relaxation and the involvement of specific signaling pathways. core.ac.uk

Future research will likely see the adoption of more advanced models. Perfusion bioreactors, for instance, can be used to culture whole blood vessels ex vivo, allowing for the investigation of longer-term effects of casoxins on vascular remodeling and function under controlled hemodynamic conditions. nih.gov For neuroactivity profiling, three-dimensional (3D) cell culture models of neuronal tissues could offer a more physiologically relevant environment to study the effects of casoxins on neuronal signaling and interaction.

These advanced models will enable a more detailed and accurate assessment of this compound bioactivity, bridging the gap between simple in vitro assays and complex in vivo systems.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Effects

The advent of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a systems-level understanding of the biological effects of casoxins. While specific multi-omics studies on casoxins are still emerging, the application of these approaches to other food-derived bioactive peptides provides a clear roadmap for future research.

By employing transcriptomics, researchers can identify changes in gene expression in response to this compound treatment, revealing the genetic pathways that are modulated. Proteomics can then provide insight into the corresponding changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomics can complete the picture by identifying alterations in the metabolic profile of cells or tissues, reflecting the ultimate physiological impact of this compound activity.

Q & A

Q. What experimental design principles should guide initial investigations into Casoxin's molecular interactions?

Begin with in vitro binding assays (e.g., surface plasmon resonance) to characterize this compound’s affinity for target receptors. Include negative controls (e.g., scrambled peptide sequences) and positive controls (known ligands) to validate specificity . Use dose-response curves to quantify efficacy, ensuring triplicate replicates for statistical robustness . For mechanistic studies, integrate structural analysis (e.g., NMR or X-ray crystallography) to map interaction sites, referencing protocols from primary literature .

Q. How can researchers ensure reproducibility when synthesizing and characterizing this compound?

Follow strict purity criteria (≥95% by HPLC) and validate peptide identity via mass spectrometry and amino acid analysis . Document synthesis conditions (e.g., solid-phase peptide synthesis reagents, cleavage protocols) in supplemental materials to enable replication . For novel derivatives, provide full spectral data (NMR, IR) and comparative tables against known analogs .

Q. What criteria define a robust literature review for contextualizing this compound’s biological activity?

Prioritize primary sources (peer-reviewed journals) over reviews or preprints. Use databases like PubMed/Scopus with keywords: “this compound,” “opioid receptor antagonist,” and “structure-activity relationship.” Critically evaluate methodologies in cited studies—e.g., cell lines used, assay endpoints—to identify knowledge gaps . Tabulate conflicting findings (e.g., divergent IC₅₀ values) for later analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on this compound’s efficacy across different model systems?

Apply contradiction analysis frameworks:

- Compare experimental variables (e.g., receptor isoforms, assay temperatures) across studies .

- Replicate key experiments under standardized conditions (e.g., HEK293 cells expressing µ-opioid receptors at consistent densities) .

- Use meta-analysis tools to quantify heterogeneity (I² statistic) and identify moderating factors . Publish null results to reduce publication bias .

Q. What strategies optimize the development of this compound derivatives with enhanced pharmacokinetic properties?

Employ iterative structure-activity relationship (SAR) workflows:

- Modify peptide backbones (e.g., D-amino acid substitutions) to resist proteolytic degradation, validated via plasma stability assays .

- Use molecular dynamics simulations to predict binding free energy changes (ΔΔG) for derivative-receptor complexes .

- Prioritize derivatives with >50% oral bioavailability in rodent models, cross-referenced with ADMET prediction tools .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?

Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated tissues. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify dysregulated networks (e.g., inflammatory signaling) . Validate findings with orthogonal methods (e.g., siRNA knockdown of candidate off-target genes) . For in vivo studies, apply single-cell sequencing to resolve cell-type-specific responses .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

- For continuous data (e.g., receptor activation), use nonlinear regression (log[inhibitor] vs. response) with 95% confidence intervals .

- For categorical outcomes (e.g., behavioral assays), apply mixed-effects models to account for inter-subject variability .

- Predefine exclusion criteria (e.g., outliers beyond ±3 SD) to minimize bias .

Q. How should researchers address ethical and practical challenges in translational this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.